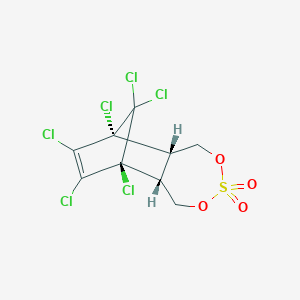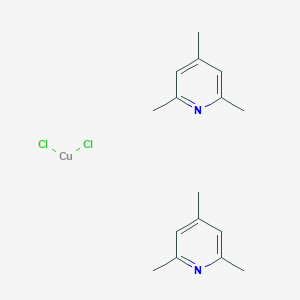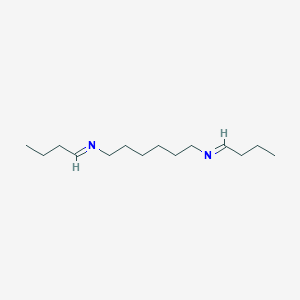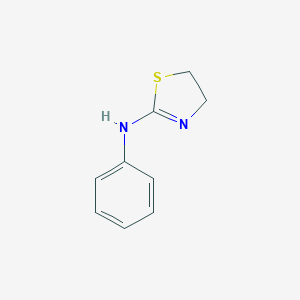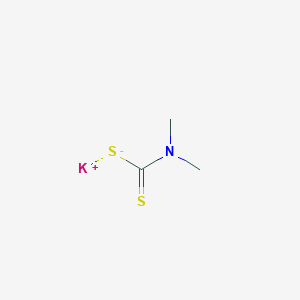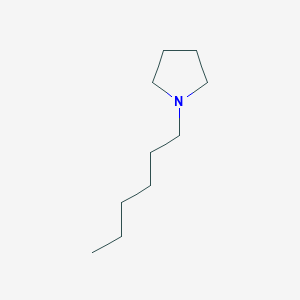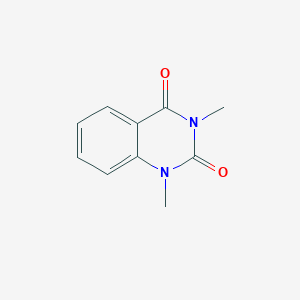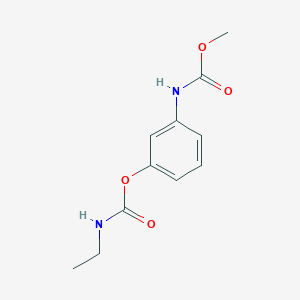
CARBANILIC ACID, m-HYDROXY-, METHYL ESTER, ETHYLCARBAMATE (ester)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbanilic acid, m-hydroxy-, methyl ester, ethylcarbamate (ester) is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a derivative of carbanilic acid and is commonly known as ethylcarbamic acid methyl ester. The compound is widely used in the pharmaceutical industry for the synthesis of various drugs due to its ability to act as a building block for complex molecules.
Mecanismo De Acción
The mechanism of action of carbanilic acid, m-hydroxy-, methyl CARBANILIC ACID, m-HYDROXY-, METHYL ESTER, ETHYLCARBAMATE (ester), ethylcarbamate (CARBANILIC ACID, m-HYDROXY-, METHYL ESTER, ETHYLCARBAMATE (ester)) is not well understood. However, it is believed that the compound acts as a nucleophile and reacts with various electrophiles to form complex molecules. The compound has also been shown to exhibit antioxidant and anti-inflammatory properties.
Biochemical and Physiological Effects:
Carbanilic acid, m-hydroxy-, methyl CARBANILIC ACID, m-HYDROXY-, METHYL ESTER, ETHYLCARBAMATE (ester), ethylcarbamate (CARBANILIC ACID, m-HYDROXY-, METHYL ESTER, ETHYLCARBAMATE (ester)) has been shown to exhibit various biochemical and physiological effects. The compound has been shown to exhibit antioxidant and anti-inflammatory properties. It has also been shown to exhibit antitumor activity and has been studied for its potential use in cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using carbanilic acid, m-hydroxy-, methyl CARBANILIC ACID, m-HYDROXY-, METHYL ESTER, ETHYLCARBAMATE (ester), ethylcarbamate (CARBANILIC ACID, m-HYDROXY-, METHYL ESTER, ETHYLCARBAMATE (ester)) in lab experiments include its ability to act as a building block for complex molecules and its wide availability. However, the limitations include the complex synthesis method and the lack of understanding of its mechanism of action.
Direcciones Futuras
There are several future directions for the use of carbanilic acid, m-hydroxy-, methyl CARBANILIC ACID, m-HYDROXY-, METHYL ESTER, ETHYLCARBAMATE (ester), ethylcarbamate (CARBANILIC ACID, m-HYDROXY-, METHYL ESTER, ETHYLCARBAMATE (ester)) in scientific research. These include the development of new synthesis methods, the study of its mechanism of action, and the exploration of its potential use in cancer treatment. Additionally, the compound could be studied for its potential use in the synthesis of new drugs and other organic compounds.
In conclusion, carbanilic acid, m-hydroxy-, methyl CARBANILIC ACID, m-HYDROXY-, METHYL ESTER, ETHYLCARBAMATE (ester), ethylcarbamate (CARBANILIC ACID, m-HYDROXY-, METHYL ESTER, ETHYLCARBAMATE (ester)) is a chemical compound that has been widely used in scientific research due to its unique properties. The compound is commonly used in the pharmaceutical industry for the synthesis of various drugs. It has also been used in the synthesis of dyes, pigments, and other organic compounds. The compound has been shown to exhibit various biochemical and physiological effects, including antioxidant and anti-inflammatory properties. While the compound has several advantages for lab experiments, there are also limitations due to the complex synthesis method and the lack of understanding of its mechanism of action. However, there are several future directions for the use of this compound in scientific research, including the development of new synthesis methods and the exploration of its potential use in cancer treatment.
Métodos De Síntesis
The synthesis of carbanilic acid, m-hydroxy-, methyl CARBANILIC ACID, m-HYDROXY-, METHYL ESTER, ETHYLCARBAMATE (ester), ethylcarbamate (CARBANILIC ACID, m-HYDROXY-, METHYL ESTER, ETHYLCARBAMATE (ester)) is a complex process that requires a series of steps. The compound is synthesized by reacting carbanilic acid with methanol and hydrochloric acid to form the corresponding methyl CARBANILIC ACID, m-HYDROXY-, METHYL ESTER, ETHYLCARBAMATE (ester). The methyl CARBANILIC ACID, m-HYDROXY-, METHYL ESTER, ETHYLCARBAMATE (ester) is then reacted with ethyl isocyanate to form the final product, ethylcarbamic acid methyl CARBANILIC ACID, m-HYDROXY-, METHYL ESTER, ETHYLCARBAMATE (ester).
Aplicaciones Científicas De Investigación
Carbanilic acid, m-hydroxy-, methyl CARBANILIC ACID, m-HYDROXY-, METHYL ESTER, ETHYLCARBAMATE (ester), ethylcarbamate (CARBANILIC ACID, m-HYDROXY-, METHYL ESTER, ETHYLCARBAMATE (ester)) has been widely used in scientific research due to its ability to act as a building block for complex molecules. The compound is commonly used in the pharmaceutical industry for the synthesis of various drugs. It has also been used in the synthesis of dyes, pigments, and other organic compounds.
Propiedades
Número CAS |
13684-83-8 |
|---|---|
Nombre del producto |
CARBANILIC ACID, m-HYDROXY-, METHYL ESTER, ETHYLCARBAMATE (ester) |
Fórmula molecular |
C11H14N2O4 |
Peso molecular |
238.24 g/mol |
Nombre IUPAC |
[3-(methoxycarbonylamino)phenyl] N-ethylcarbamate |
InChI |
InChI=1S/C11H14N2O4/c1-3-12-10(14)17-9-6-4-5-8(7-9)13-11(15)16-2/h4-7H,3H2,1-2H3,(H,12,14)(H,13,15) |
Clave InChI |
HRKGVLTUVUHJPJ-UHFFFAOYSA-N |
SMILES |
CCNC(=O)OC1=CC=CC(=C1)NC(=O)OC |
SMILES canónico |
CCNC(=O)OC1=CC=CC(=C1)NC(=O)OC |
Otros números CAS |
13684-83-8 |
Sinónimos |
m-[(Ethylcarbamoyl)oxy]carbanilic acid methyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



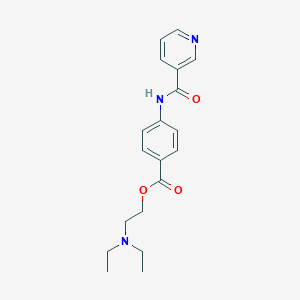
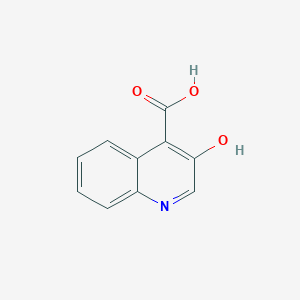
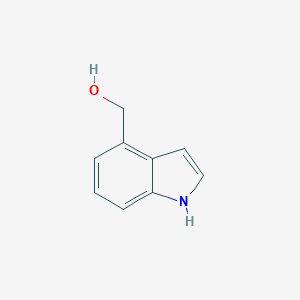
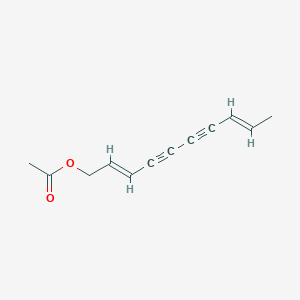
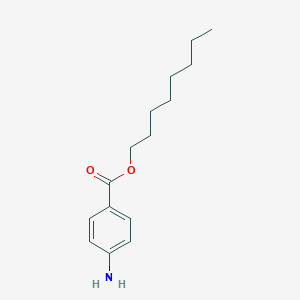
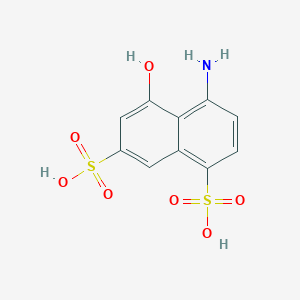
![Benzamide, N,N'-[iminobis(9,10-dihydro-9,10-dioxo-5,1-anthracenediyl)]bis-](/img/structure/B86157.png)
